![molecular formula C22H26O4 B13719739 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a phenyl ring substituted with tert-butyl, benzyloxy, and ethoxy groups, along with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-tert-butylbenzyl alcohol and 3-ethoxyphenol.
Formation of Benzyloxy Intermediate: The 4-tert-butylbenzyl alcohol is reacted with 3-ethoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form the benzyloxy intermediate.
Acrylic Acid Introduction: The benzyloxy intermediate is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents (nitric acid and sulfuric acid), sulfonating agents (sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学研究应用
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines.
相似化合物的比较
Similar Compounds
3-[4-(4-tert-Butyl-benzyloxy)-3-methoxy-phenyl]-acrylic acid: Similar structure with a methoxy group instead of an ethoxy group.
3-[4-(4-tert-Butyl-benzyloxy)-3-propoxy-phenyl]-acrylic acid: Similar structure with a propoxy group instead of an ethoxy group.
3-[4-(4-tert-Butyl-benzyloxy)-3-butoxy-phenyl]-acrylic acid: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness
3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets compared to its methoxy, propoxy, and butoxy analogs.
属性
分子式 |
C22H26O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
3-[4-[(4-tert-butylphenyl)methoxy]-3-ethoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H26O4/c1-5-25-20-14-16(9-13-21(23)24)8-12-19(20)26-15-17-6-10-18(11-7-17)22(2,3)4/h6-14H,5,15H2,1-4H3,(H,23,24) |
InChI 键 |
KCIZJZMPDKEYJR-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=C(C=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


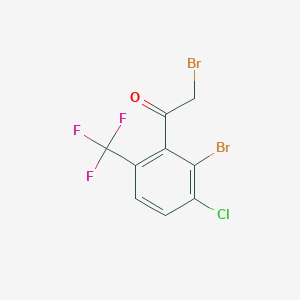
![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)


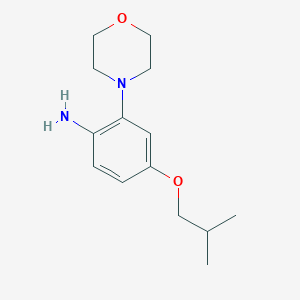

![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
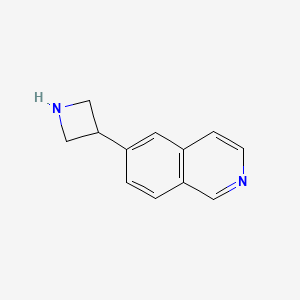
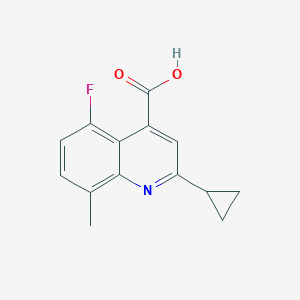
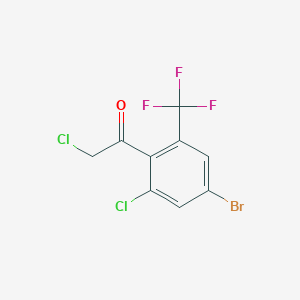

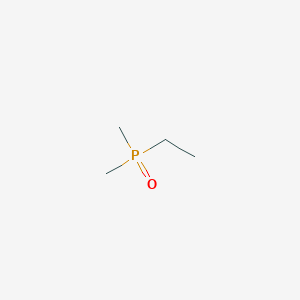

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
